Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)11(16)5-4-10-18-14/h4-10H2,1-3H3 |
InChI Key |
NDDQHMDFXWEUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCCO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic framework is commonly assembled via intramolecular cyclization reactions starting from linear or cyclic precursors containing appropriate functional groups.
- One approach involves reacting an amino alcohol or amino acid derivative with di-functional electrophiles under basic or acidic conditions to induce ring closure and form the spiro junction.
- For example, in related spirocyclic systems, cesium carbonate in acetonitrile has been used to promote ring closure by nucleophilic substitution, yielding the spirocyclic intermediate.
Oxidation to Introduce the 5-Oxo Group
Selective oxidation of the hydroxy group at the 5-position to a ketone is a critical step.
- Oxidizing agents such as pyridinium dichromate (PDC) have been employed effectively for this purpose.
- For instance, tert-butyl 1-oxa-9-azaspiro[5.5]undecan-4-ol was oxidized with PDC in dichloromethane at room temperature for 18 hours, yielding the corresponding oxo derivative in 76% yield.
- This method can be adapted to the 5-position hydroxy precursor to generate this compound.
Protection with tert-Butyl Ester Group
The tert-butyl ester group at the 9-position is typically introduced via reaction with tert-butyl protecting reagents such as di-tert-butyl dicarbonate (Boc anhydride).
Purification
- The crude product is purified by silica gel column chromatography using solvents such as chloroform, ethyl acetate, or hexanes.
- Crystallization from isopropyl alcohol or other appropriate solvents is often employed to obtain the pure compound as a white crystalline solid.
Representative Synthetic Route Summary
Alternative Synthetic Insights
- Related spirocyclic compounds have been synthesized via initial reduction of malonate derivatives followed by tosylation, ring closure, and subsequent functional group transformations.
- Lithium borohydride reduction and palladium-catalyzed hydrogenation have been used in multi-step syntheses of structurally analogous spirocyclic compounds, indicating potential applicability in preparing tert-butyl 5-oxo derivatives.
- Use of sodium hydride (NaH) as a base in DMF to deprotonate hydroxy precursors followed by nucleophilic substitution with heteroaryl halides is another strategy for functionalization, which may be adapted for spirocyclic intermediates.
Analytical Data Supporting Preparation
-
- ^1H NMR (300 MHz, DMSO-d6) typically shows characteristic signals for methylene protons adjacent to heteroatoms, tert-butyl methyl protons (singlet near 1.45 ppm), and signals corresponding to the oxo group vicinity.
- ^13C NMR displays signals for carbonyl carbons (~206 ppm), tert-butyl carbons (~28 ppm), and spirocyclic carbons.
Summary and Expert Perspective
The preparation of this compound is achieved through a multi-step synthetic route involving:
- Construction of the spirocyclic ring system via intramolecular cyclization.
- Selective oxidation of the hydroxy precursor to the ketone at the 5-position using pyridinium dichromate.
- Protection of the carboxyl group as a tert-butyl ester using Boc anhydride.
- Purification by chromatographic and crystallization techniques.
The methods are well-documented in patent literature and peer-reviewed publications, providing reproducible protocols with moderate to good yields. The choice of reagents and conditions reflects a balance between efficiency, selectivity, and scalability for potential industrial applications.
This comprehensive analysis integrates diverse authoritative sources excluding unreliable websites, ensuring a professional and thorough understanding of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a unique structural framework with a spiro linkage between two cycloaliphatic rings. It has a molecular weight of 269.34 g/mol and the molecular formula is . This compound has received considerable attention in medicinal chemistry and organic synthesis because of its unique properties and potential uses.
Scientific Research Applications
This compound is useful in scientific research across chemistry, biology, medicine, and industry.
Chemistry this compound serves as a building block in organic synthesis because of its spirocyclic structure. The primary method for synthesizing this compound is the Prins cyclization reaction, which allows for the construction of the spirocyclic framework in one step, while also introducing substituents at position 4 of the spiro ring. Common reagents for reactions involving this compound include oxidizing agents such as potassium permanganate for oxidation processes, which can yield carboxylic acids, and reduction which can produce alcohols.
Biology The compound has demonstrated potential in biological studies, particularly in the creation of antibacterial agents. Research indicates that compounds similar to tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate exhibit antimicrobial properties, and studies have shown that spiro compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Medicine this compound is being explored for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drugs. As an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Positional Isomerism
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4): Differs in the placement of the ketone (9-oxo vs. 5-oxo) and nitrogen (3-aza vs. 9-aza). Molecular formula: C₁₄H₂₃NO₃ (MW: 253.34 g/mol) .
- Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1259489-90-1): Lacks the 5-oxo group, reducing polarity. Molecular formula: C₁₄H₂₅NO₃ (MW: 255.36 g/mol) .
Functional Group Modifications
- Molecular formula: C₂₀H₂₈N₂O₄ (MW: 360.45 g/mol) .
- Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate : Features a methyl substituent at the 7-position, altering steric bulk (¹H NMR: δ 1.49 ppm for tert-butyl) .
Physicochemical Properties
The target compound exhibits moderate lipophilicity (LogP ~1.2), making it suitable for aqueous-organic reaction systems. In contrast, benzyl-substituted analogs (e.g., CAS 1352925-95-1) show higher LogP values (~3.5), favoring membrane permeability in biological assays .
Commercial Availability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
